5-Bromo-2-hydrazinyl-3-methylpyridine
Overview
Description
“5-Bromo-2-hydrazinyl-3-methylpyridine” is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol. It is an important intermediate in organic synthesis with many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .
Scientific Research Applications
Synthesis of Complex Chemical Structures
- The compound is instrumental in synthesizing imidazo[1,2-a]pyridines, recognized for their broad applications in medicinal chemistry and material science. Techniques such as condensation, multicomponent reactions, and oxidative coupling are employed to derive these structures, showcasing the versatility of 5-Bromo-2-hydrazinyl-3-methylpyridine derivatives in chemical synthesis (Bagdi et al., 2015).
Electrocatalytic Applications
- In another innovative application, 5-Bromo-2-hydrazinyl-3-methylpyridine is utilized in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid. This process exemplifies the compound's role in green chemistry, enabling the synthesis of valuable chemicals through environmentally friendly methods (Feng et al., 2010).
Medicinal Chemistry and Biological Activities
- The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions of commercially available analogs demonstrates potential for creating compounds with significant biological activities. Density functional theory (DFT) studies and biological activity assessments, including anti-thrombolytic and biofilm inhibition activities, highlight the compound's contribution to the development of new therapeutics (Ahmad et al., 2017).
Material Science Applications
- Research into the synthesis and characterization of heteroleptic mononuclear cyclometalated complexes with 5-Bromo-2-hydrazinyl-3-methylpyridine derivatives has revealed the potential for color tuning in light-emitting devices. The manipulation of the ancillary ligand in these complexes enables a wide range of emission properties, offering applications in organic light-emitting devices (OLEDs) and biological labeling (Stagni et al., 2008).
properties
IUPAC Name |
(5-bromo-3-methylpyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4-2-5(7)3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCYKIQCCAIZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydrazinyl-3-methylpyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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